Chloro-(3-iodophenyl)-p-tolylmethane

Description

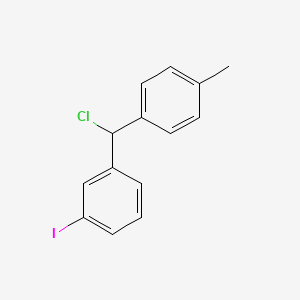

Chloro-(3-iodophenyl)-p-tolylmethane is a halogenated aromatic compound with a central methane carbon bonded to three distinct groups: a chlorine atom, a 3-iodophenyl group (C₆H₄I-3), and a p-tolyl group (C₆H₄CH₃-4). Its molecular formula is C₁₄H₁₁ClI, and its molecular weight is approximately 341.5 g/mol. The iodine atom introduces steric bulk and polarizability, which may influence its chemical behavior compared to chlorine or bromine analogs .

Properties

Molecular Formula |

C14H12ClI |

|---|---|

Molecular Weight |

342.60 g/mol |

IUPAC Name |

1-[chloro-(3-iodophenyl)methyl]-4-methylbenzene |

InChI |

InChI=1S/C14H12ClI/c1-10-5-7-11(8-6-10)14(15)12-3-2-4-13(16)9-12/h2-9,14H,1H3 |

InChI Key |

CXXPRSPSBPXLDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)I)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of Chloro-(3-iodophenyl)-p-tolylmethane and related compounds:

Key Differences and Implications

Halogen Effects

- Iodine vs. Chlorine : The iodine atom in this compound increases steric hindrance and polarizability compared to chlorine analogs like Trityl chloride. This may enhance its susceptibility to nucleophilic aromatic substitution but reduce volatility .

Aromatic Substituents

- This contrasts with 3-Chloro-N-phenyl-phthalimide, where the phthalimide ring system imposes rigidity and planar geometry, favoring polymer formation .

Research Findings and Trends

- Synthetic Utility : Compounds like Trityl chloride and iodinated trihalomethanes are pivotal in organic synthesis. The target compound’s iodine substituent may enable unique reactivity in metal-catalyzed cross-couplings, a pathway less accessible in chlorine-dominated analogs .

- Biological Relevance: Structural similarity principles (as noted in ) suggest that this compound could share biological activity profiles with halogenated aromatics, though iodine’s size may alter target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.